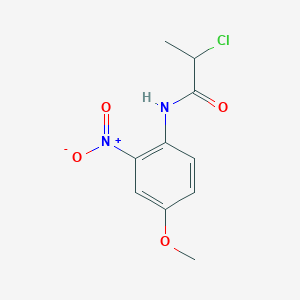
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is a chemical compound with the CAS Number: 505065-41-8 . It has a molecular weight of 258.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is 1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Research
One of the notable applications of this compound is in cancer research, where it has been identified as a potent inducer of apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it helps to eliminate cancer cells without affecting surrounding healthy tissue.
Tubulin Inhibition Assay
The compound has been utilized in tubulin inhibition assays . Tubulin is a protein that is essential for cell division, and its inhibition can prevent the growth of cancer cells. This application is particularly relevant in the development of new chemotherapeutic agents.
Cell Growth Inhibition
Another significant application is in cell growth inhibition assays . By measuring the GI50, the concentration at which the compound inhibits cell growth by 50%, researchers can determine the efficacy of the compound in slowing down or stopping the proliferation of cancer cells.
Caspase Activation Assay
Caspase activation assays are critical in understanding the compound’s role in apoptosis . Caspases are enzymes that play a vital role in the execution phase of cell apoptosis, and their activation is a hallmark of the apoptosis process.
Brain to Plasma AUC Determination
Determining the brain to plasma AUC (Area Under the Curve) is essential in pharmacokinetics to understand the compound’s ability to cross the blood-brain barrier . This information is crucial for developing treatments for central nervous system disorders.
Colchicine Binding Competition Assay
The compound has been used in colchicine binding competition assays to study its interaction with tubulin . Colchicine is a known tubulin-binding agent, and competition assays help in identifying potential drug candidates that can modulate tubulin dynamics.
Each of these applications contributes to the broader understanding and potential therapeutic uses of 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide in scientific research. The detailed experimental procedures and technical details for these applications can be found in the supporting information of the relevant research articles .
Wirkmechanismus
Target of Action
It is known that similar compounds have been used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals
Mode of Action
It is known that similar compounds can induce apoptosis . The compound may interact with its targets, leading to changes at the molecular level that trigger programmed cell death. More detailed studies are required to understand the precise interactions and changes caused by this compound.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone
Result of Action
Related compounds have been shown to induce apoptosis , suggesting that this compound may have similar effects. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAMGVKIUDXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

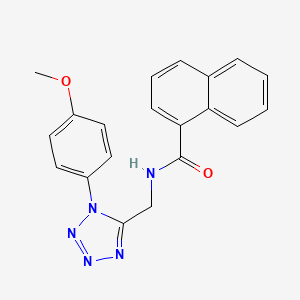

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)
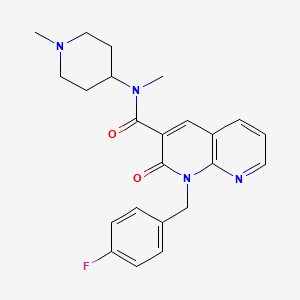
![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)
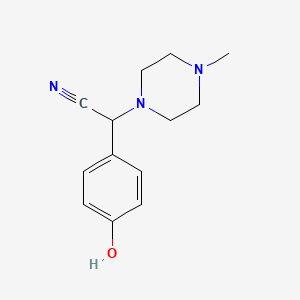

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)
![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)
![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride](/img/structure/B2851817.png)
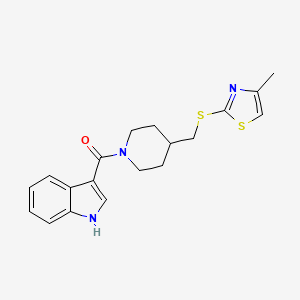
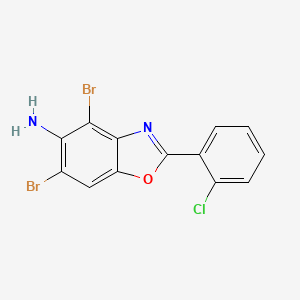
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2851820.png)